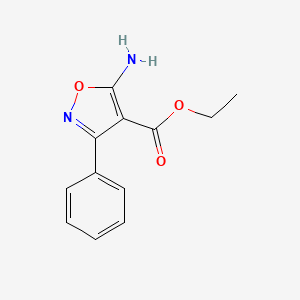

5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester

描述

5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester is a compound that is related to the isoxazole family . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . This compound is similar to 5-Amino-3-phenyl-isoxazole-4-carboxylic acid tert-butyl ester, which has a molecular weight of 260.29 .

Chemical Reactions Analysis

Isoxazoles are used in the organic synthesis of novel classes of compounds, including peptides . The amino group of 5-amino-3-methyl-isoxazole-4-carboxylic acid and its derivatives remains nonreactive in reactions with acyl- and alkyl donors .科学研究应用

Specific Scientific Field

Application Summary

Isoxazole derivatives are synthesized using a ferric oxide nanocatalyst in a one-pot, three-component process . This method offers several advantages, including its simplicity, ease of workup, and environmental friendliness .

Methods of Application

The ferric oxide catalyst was synthesized using a simple precipitation method and thoroughly characterized using techniques such as FT-IR, XRD, SEM, EDX, and BET . The effectiveness of the ferric oxide catalyst as a heterogeneous catalyst was investigated in the synthesis of 3,4,5-trisubstituted isoxazole .

Results or Outcomes

The results of the synthesis demonstrated that the catalyst exhibited high efficiency in facilitating the three-component, one-pot synthesis of 3,4,5-trisubstituted isoxazole derivatives . The catalyst was successfully recovered and reused for five cycles without experiencing a significant loss in catalytic activity .

Solid Phase Synthesis of α/β-Mixed Peptides

Specific Scientific Field

Application Summary

5-Amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), a new unnatural β-amino acid, was successfully coupled to a resin-bound peptide using different reaction conditions, including classical and ultrasonic agitated solid-phase synthesis .

Methods of Application

This new unnatural β-amino acid, presenting various biological activities, was successfully coupled to a resin-bound peptide using different reaction conditions, including classical and ultrasonic agitated solid-phase synthesis .

Results or Outcomes

The obtained results present the possibility of the application of this β-amino acid in the synthesis of a new class of bioactive peptides .

Isoxazole as a Pharmacophore in Drug Discovery

Specific Scientific Field

Application Summary

Isoxazole, a five-membered heterocyclic pharmacophore, is widely used in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .

Methods of Application

The core structure of isoxazole has been found in many drugs such as sulfamethoxazole, muscimol, ibotenic acid, parecoxib, and leflunomide . These drugs act as an antibiotic, GABAA, neurotoxin, COX2 inhibitor, and immunosuppressant agent respectively .

Results or Outcomes

The properties of isoxazoles have been tested due to their anticancer, anti-inflammatory, and antibacterial activities . The growing popularity of compounds with isoxazole moiety may be illustrated by the great list of isoxazole-containing drugs approved by the FDA and EMA .

Metal-Free Synthetic Routes to Isoxazoles

Specific Scientific Field

Application Summary

In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .

Methods of Application

The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . In view of these drawbacks, it is always imperative to develop alternate metal-free synthetic routes .

Results or Outcomes

This review article highlights a comprehensive overview on the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .

Isoxazole Derivatives in Parkinson’s Disease Treatment

Specific Scientific Field

Application Summary

Isoxazole derivatives have been found to be effective in the treatment of Parkinson’s disease . One such example is 3,4-dihydroxy-L-phenylalanine, or L-DOPA, also called levodopa .

Methods of Application

Levodopa is used as a prodrug to increase dopamine levels in the brain for the treatment of Parkinson’s disease . It is converted into dopamine in the brain, which helps to alleviate the symptoms of Parkinson’s disease .

Nano-Ferric Oxide Catalyst in Isoxazole Synthesis

Specific Scientific Field

Nanotechnology and Organic Chemistry

Application Summary

A nano-ferric oxide catalyst has been used as a heterogeneous catalyst in the one-pot, three-component synthesis of isoxazole derivatives .

Methods of Application

The ferric oxide catalyst was synthesized using a simple precipitation method and thoroughly characterized using techniques such as FT-IR, XRD, SEM, EDX, and BET . The effectiveness of the ferric oxide catalyst as a heterogeneous catalyst was investigated in the synthesis of 3,4,5-trisubstituted isoxazole .

Results or Outcomes

The results of the synthesis demonstrated that the catalyst exhibited high efficiency in facilitating the three-component, one-pot synthesis of 3,4,5-trisubstituted isoxazole derivatives . The catalyst was successfully recovered and reused for five cycles without experiencing a significant loss in catalytic activity .

未来方向

Isoxazoles are useful in the development of new therapeutic agents with increased potency and lower toxicity . The development of new unnatural amino acids and the methods of their incorporation into the peptide chain is an important task . Therefore, 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester and similar compounds may have potential applications in the synthesis of a new class of bioactive peptides .

属性

IUPAC Name |

ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-16-12(15)9-10(14-17-11(9)13)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAUWXZMIWBIES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30300585 | |

| Record name | Ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester | |

CAS RN |

29278-09-9 | |

| Record name | 29278-09-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1346377.png)